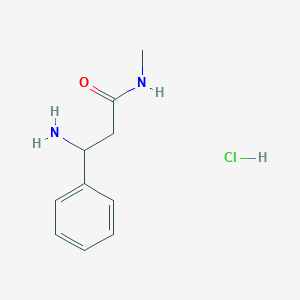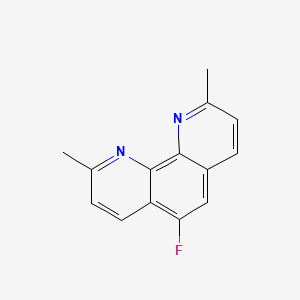
2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to the ethanone group, and a methylidene group attached to the cyclohexyl ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one typically involves the bromination of the corresponding ketone. One common method is the reaction of 1-(4-methylidenecyclohexyl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Substituted ethanones with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
2-Bromo-1-(4-methylidenecyclohexyl)ethan-1-one can be compared with other brominated ketones and related compounds:
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar in structure but with a methoxy group instead of a methylidene group.
2-Bromo-1-(4-methylphenyl)ethan-1-one: Similar in structure but with a methyl group instead of a methylidene group.
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one: Similar in structure but with a hydroxy group instead of a methylidene group.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct from other related compounds.
特性
CAS番号 |
2913279-99-7 |
|---|---|
分子式 |
C9H13BrO |
分子量 |
217.10 g/mol |
IUPAC名 |
2-bromo-1-(4-methylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C9H13BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h8H,1-6H2 |
InChIキー |
HRMFBKBECUBVFM-UHFFFAOYSA-N |
正規SMILES |
C=C1CCC(CC1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


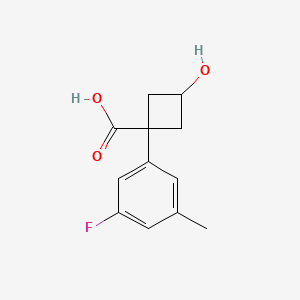
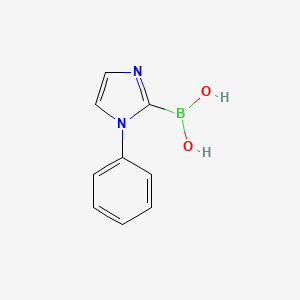
![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
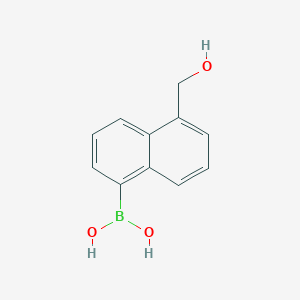
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)
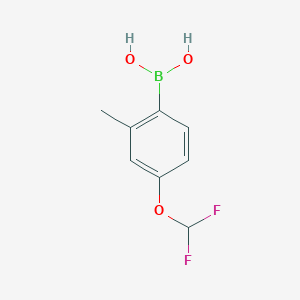
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)

![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)

![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)
